N-(4-carbamoylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring substituted with a carboxamide group at the second position and a carbamoylphenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the desired compound . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-carbamoylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-tubercular agent, making it valuable in the study of tuberculosis treatment.
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The exact molecular pathways and targets involved in this process are still under investigation.
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Comparison: N-(4-carbamoylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, this compound has shown promising anti-tubercular activity, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c13-11(17)8-1-3-9(4-2-8)16-12(18)10-7-14-5-6-15-10/h1-7H,(H2,13,17)(H,16,18) |
InChI Key |
PXSAWLVHALLJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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